molecular formula C17H13F2N3O2 B6529352 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 946306-13-4

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide

Cat. No.: B6529352
CAS No.: 946306-13-4
M. Wt: 329.30 g/mol
InChI Key: PCHDDMMHYWIBJY-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring, a difluorobenzamide group, and an ethyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide

  • N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-2,6-difluorobenzamide

  • N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-dichlorobenzamide

Uniqueness: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide stands out due to its specific structural features, such as the presence of the difluorobenzamide group and the ethyl-1,3,4-oxadiazole moiety. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-2-14-21-22-17(24-14)10-6-8-11(9-7-10)20-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHDDMMHYWIBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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